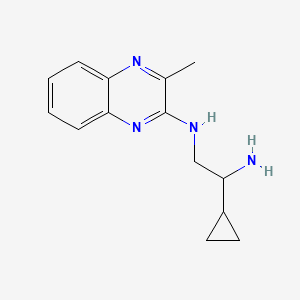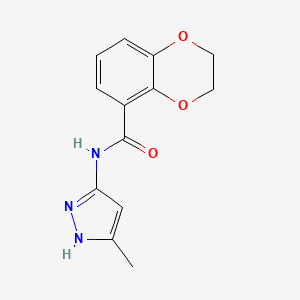
1-cyclopropyl-N'-(3-methylquinoxalin-2-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopropyl-N'-(3-methylquinoxalin-2-yl)ethane-1,2-diamine is a chemical compound that has been studied for its potential therapeutic applications. It is commonly referred to as CQMA and belongs to a class of compounds known as diamines. CQMA has been found to have potential applications in the treatment of various diseases, including cancer and neurological disorders.
Mécanisme D'action
The exact mechanism of action of CQMA is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. CQMA has also been found to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Biochemical and Physiological Effects
CQMA has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. CQMA has also been found to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer. In addition, CQMA has been found to have neuroprotective effects, which may help to prevent or slow the progression of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CQMA in lab experiments is its potential therapeutic applications. CQMA has been found to have anticancer and neuroprotective properties, which make it a promising candidate for further study. However, there are also some limitations to using CQMA in lab experiments. One limitation is the potential for toxicity, which may limit its use in vivo. In addition, the exact mechanism of action of CQMA is not fully understood, which may make it difficult to optimize its use in therapeutic applications.
Orientations Futures
There are a number of future directions for the study of CQMA. One area of research is the optimization of its therapeutic applications. This may involve further study of its mechanism of action and the development of more effective delivery methods. Another area of research is the study of its potential use in combination with other drugs or therapies. This may help to enhance its therapeutic effects and reduce the potential for toxicity. Finally, there is a need for further study of the safety and toxicity of CQMA, particularly in vivo. This will be important for the development of safe and effective therapeutic applications.
Méthodes De Synthèse
The synthesis of CQMA involves the reaction of 3-methylquinoxaline-2-carboxaldehyde with cyclopropylamine and ethylenediamine. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
CQMA has been extensively studied for its potential therapeutic applications. It has been found to have anticancer properties and has shown promise in the treatment of various types of cancer, including breast, lung, and colon cancer. CQMA has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-cyclopropyl-N'-(3-methylquinoxalin-2-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-9-14(16-8-11(15)10-6-7-10)18-13-5-3-2-4-12(13)17-9/h2-5,10-11H,6-8,15H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFOQVOQSSJRAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1NCC(C3CC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-N'-(3-methylquinoxalin-2-yl)ethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]ethyl]benzoic acid](/img/structure/B7577222.png)
![N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7577230.png)
![[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B7577233.png)
![4,6-Dimethyl-2-[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7577241.png)
![3-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577245.png)



![3-[2-(Piperidin-1-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577269.png)
![3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid](/img/structure/B7577272.png)


![2-[4-(1,3-Thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7577306.png)